molecular formula C10H9NO4S B12949889 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one CAS No. 331751-12-3

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one

Cat. No.: B12949889
CAS No.: 331751-12-3
M. Wt: 239.25 g/mol
InChI Key: DWVQVQMJQGSFRM-UHFFFAOYSA-N
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Description

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and methylsulfonylmethyl chloride.

    Formation of Benzoxazine Ring: The reaction between 2-aminophenol and methylsulfonylmethyl chloride is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide. This leads to the formation of the benzoxazine ring.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one: Unique due to its specific substitution pattern and functional groups.

    Other Benzoxazines: Compounds with different substituents on the benzoxazine ring, such as 3-(ethylsulfonylmethyl)-1,4-benzoxazin-2-one or 3-(propylsulfonylmethyl)-1,4-benzoxazin-2-one.

Uniqueness

This compound stands out due to its unique combination of the benzoxazine core and the methylsulfonylmethyl group

Properties

CAS No.

331751-12-3

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

3-(methylsulfonylmethyl)-1,4-benzoxazin-2-one

InChI

InChI=1S/C10H9NO4S/c1-16(13,14)6-8-10(12)15-9-5-3-2-4-7(9)11-8/h2-5H,6H2,1H3

InChI Key

DWVQVQMJQGSFRM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NC2=CC=CC=C2OC1=O

Origin of Product

United States

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